molecular formula C20H22N2O3 B2805982 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(o-tolyl)acetamide CAS No. 1903304-72-2

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(o-tolyl)acetamide

Cat. No.: B2805982
CAS No.: 1903304-72-2
M. Wt: 338.407
InChI Key: YFKYRTLMMMYAMD-UHFFFAOYSA-N
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Description

The compound N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(o-tolyl)acetamide is a complex organic molecule with significant potential in various scientific fields. Due to its unique structure, this compound has been subject to extensive research in medicinal chemistry, pharmacology, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(o-tolyl)acetamide typically involves multi-step organic reactions. The general approach starts with the preparation of the benzo[f][1,4]oxazepin ring system, followed by the introduction of the oxo group at the third position. The next step is the formation of the ethyl linkage, which is then acylated with 2-(o-tolyl)acetyl chloride under specific conditions. Purification of the final product is achieved through recrystallization or chromatographic techniques.

Industrial Production Methods: Industrial production of this compound follows a scaled-up version of laboratory synthesis, emphasizing process optimization for yield and purity. Reactor conditions such as temperature, pressure, and solvent choice are meticulously controlled. Catalysts or reagents might be optimized to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions including:

  • Oxidation: : It can be oxidized to form derivatives with increased oxidation states.

  • Reduction: : Reduction reactions can target the oxo group, converting it to an alcohol or other functionalities.

  • Substitution: : The benzoxazepin ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride. Acidic or basic catalysts may be used to facilitate substitution reactions, depending on the target substituent.

Major Products: Oxidation of the compound may yield N-(2-(3-hydroxybenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(o-tolyl)acetamide. Reduction products include N-(2-(3-hydroxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(o-tolyl)acetamide. Substitution reactions can produce a range of derivatives with different functional groups attached to the aromatic ring.

Scientific Research Applications

This compound has several notable applications:

  • Chemistry: : Utilized as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential interactions with biological macromolecules and pathways.

  • Medicine: : Examined for potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

  • Industry: : Could be a precursor or intermediate in the synthesis of novel materials or pharmaceuticals.

Mechanism of Action

The biological activity of N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(o-tolyl)acetamide is primarily mediated through its interaction with specific molecular targets. It may inhibit or activate enzyme pathways, bind to receptor sites, or modulate cellular signaling mechanisms. These interactions lead to downstream effects that manifest as its observed biological activities.

Comparison with Similar Compounds

Similar Compounds:

  • N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylacetamide: : Similar in structure but with a phenyl group instead of the o-tolyl group.

  • N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(m-tolyl)acetamide: : Features a methyl group at a different position on the aromatic ring.

Unique Features: The presence of the o-tolyl group in N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(o-tolyl)acetamide grants it unique steric and electronic properties, potentially leading to distinctive reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(2-methylphenyl)-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-15-6-2-3-7-16(15)12-19(23)21-10-11-22-13-17-8-4-5-9-18(17)25-14-20(22)24/h2-9H,10-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKYRTLMMMYAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NCCN2CC3=CC=CC=C3OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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